molecular formula C12H11ClN2O3S B514749 4-Chloro-3-methoxy-N-pyridin-3-yl-benzenesulfonamide CAS No. 409357-23-9

4-Chloro-3-methoxy-N-pyridin-3-yl-benzenesulfonamide

Cat. No. B514749
CAS RN: 409357-23-9
M. Wt: 298.75g/mol
InChI Key: DRKGWWDAEQQNDI-UHFFFAOYSA-N
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Description

4-Chloro-3-methoxy-N-pyridin-3-yl-benzenesulfonamide, also known as CPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPB belongs to the class of sulfonamide compounds, which are known for their antibacterial and antifungal properties. However, CPB has shown promise in treating a range of diseases, including cancer, diabetes, and inflammation.

Mechanism of Action

The exact mechanism of action of 4-Chloro-3-methoxy-N-pyridin-3-yl-benzenesulfonamide is not fully understood. However, it is believed to work by inhibiting various enzymes and signaling pathways that are involved in cell growth and inflammation. This compound has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many types of cancer cells. Additionally, this compound has been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed. In animal studies, this compound has been shown to reduce inflammation and improve insulin sensitivity, making it a potential candidate for treating diabetes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-Chloro-3-methoxy-N-pyridin-3-yl-benzenesulfonamide in lab experiments is its high potency. This compound has been shown to be effective at low concentrations, making it a cost-effective option for researchers. Additionally, this compound has a relatively low toxicity profile, which makes it a safer option compared to other chemotherapeutic agents. However, one limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to work with.

Future Directions

There are several potential future directions for research on 4-Chloro-3-methoxy-N-pyridin-3-yl-benzenesulfonamide. One area of interest is in developing this compound derivatives that are more soluble and have improved pharmacokinetic properties. Additionally, there is interest in studying the effects of this compound on other diseases, such as Alzheimer's disease and cardiovascular disease. Finally, there is interest in studying the potential use of this compound in combination with other chemotherapeutic agents to improve treatment outcomes.

Synthesis Methods

The synthesis of 4-Chloro-3-methoxy-N-pyridin-3-yl-benzenesulfonamide involves the reaction between 4-chloro-3-methoxybenzenesulfonyl chloride and pyridine-3-amine. The reaction takes place in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is purified using column chromatography to obtain pure this compound.

Scientific Research Applications

4-Chloro-3-methoxy-N-pyridin-3-yl-benzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising areas of research is in cancer treatment. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for chemotherapy. Additionally, this compound has been shown to have anti-inflammatory properties, which could be useful in treating inflammatory diseases such as arthritis.

properties

IUPAC Name

4-chloro-3-methoxy-N-pyridin-3-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O3S/c1-18-12-7-10(4-5-11(12)13)19(16,17)15-9-3-2-6-14-8-9/h2-8,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRKGWWDAEQQNDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)S(=O)(=O)NC2=CN=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641346
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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